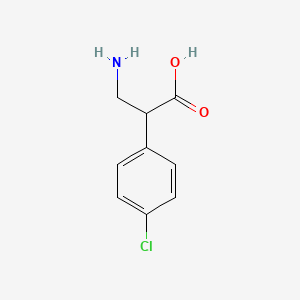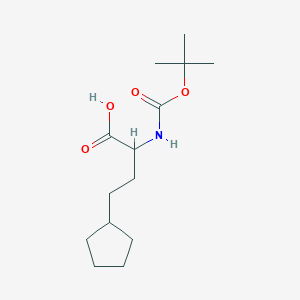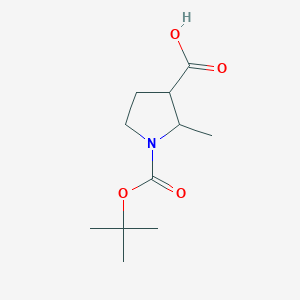
4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Descripción general
Descripción
4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole, commonly referred to as DFE-1,3-dioxole, is an organic compound with a wide range of applications. It is a fluorinated organic compound with a dioxole ring structure, and is used in a variety of fields, including synthetic chemistry, drug synthesis, and materials science. DFE-1,3-dioxole is a versatile compound, and its properties make it useful for a variety of applications.
Aplicaciones Científicas De Investigación
Radiation Chemistry in Copolymers
The radiation chemistry of copolymers of tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole, such as Teflon AF(R), was explored using gamma-irradiation. The study found that these materials predominantly undergo main chain scission upon radiolysis, affecting their glass transition temperature and leading to the formation of new carboxylate end groups and terminal unsaturation. This research provides insights into the stability and durability of these copolymers under radiation (Forsythe et al., 1999).
Synthesis of Difluoro[1,3]dioxole[4,5-c]pyridine
The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of 2,2-difluorobenzodioxole, was achieved from simple and affordable materials. This compound is relevant in medicinal chemistry as a more stable alternative to the benzodioxole fragment. The chlorine atom at position 4 in this compound is key for further functionalization through cross-coupling reactions (Catalani et al., 2010).
Electrolytic Partial Fluorination
Electrochemical fluorination of 2-alkylthio-4-methyloxazoles resulted in the creation of 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines. This process highlights a selective approach to adding fluorine atoms to organic compounds, demonstrating its potential in creating fluorinated derivatives for various applications (Riyadh et al., 2002).
Copolymerization in Supercritical Carbon Dioxide
Tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole were copolymerized in carbon dioxide at low temperatures. This process yielded a range of copolymers with various compositions and molecular weights, illustrating an environmentally friendly approach to creating advanced fluoropolymers with tailored properties (Michel et al., 2003).
Propiedades
IUPAC Name |
4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF7O2/c6-1-2(7)14-3(13-1)4(8,9)5(10,11)12/h3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARBDIOPLKQPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(OC(=C(O1)F)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)


